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This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
Discriminant Analysis of Principal Components (DAPC) scripts in R, primarily using the
adegenet package.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides

Here we address common issues encountered during DAPC analysis, from data preparation to
results interpretation.

Data Formatting and Import
Question: I'm having trouble creating a genind object from my data. What are the common
causes for errors?

Answer:

Creating a genind object is the foundational step for DAPC analysis. Errors at this stage often
stem from incorrect data formatting. Here’s a troubleshooting guide:

 Incorrect File Format: Ensure your data is in a supported format like Genepop, FSTAT,
STRUCTURE, or a simple data frame.[1] For delimited files (like .csv), ensure you are using
the correct separator argument in your import function (e.g., sep =",").
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» Allele Coding: When converting a data frame to a genind object using df2genind, allele data
must be coded correctly.[1][2]

o Separators: If alleles are separated by a character (e.g., "101/104" or "101:104"), specify
this separator in the sep argument. Note that some characters may need to be escaped
with backslashes (e.g., "\|" for "|").[2]

o Fixed Width: If no separator is used, each allele must be coded with the same number of
characters (e.g., "101104" for two 3-character alleles). Specify the number of characters
per allele using the ncode argument.

e Missing Data: Missing data should be consistently coded (e.g., as NA or "0"). Specify how
missing data is represented in your file using the NA.char argument.[3]

o Data Type: The input for df2genind must be a data frame or matrix containing only
guantitative variables (allele data).[2][4] Ensure columns with sample names or population
identifiers are handled separately and not included in the allele matrix.

Experimental Protocol: Creating a genind object from a CSV file
e Prepare your CSV file:

o The first column should contain individual IDs.

o The second column can contain population assignments.

o Subsequent columns should represent loci, with each cell containing the genotype for an
individual at a given locus (e.g., "120/124").

e Load the data into R:
e Separate components:

o Create the genind object:

find.clusters Function
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Question: The find.clusters function gives me a different number of clusters (K) each time | run
it. Why is this happening and how should | choose the best K?

Answer:

The find.clusters function uses the k-means algorithm, which has a stochastic element.[5] The
initial placement of cluster centroids is random, which can lead to slightly different clustering
outcomes, especially if the population structure is not very strong.[5]

Troubleshooting Steps:

Assess the BIC Plot: The function provides a plot of the Bayesian Information Criterion (BIC)
for different values of K. The optimal K is typically the value that corresponds to the lowest
BIC, often visualized as an "elbow" in the plot where the BIC value ceases to decrease
significantly.[6][7]

» Negative BIC Values: A negative BIC value is not an error. You should still look for the lowest
value on the y-axis to determine the optimal K.[7]

» No Clear Elbow: If the BIC plot is a straight line or doesn't show a clear elbow, it might
indicate weak or no significant clustering in your data.[8]

o Reproducibility: To ensure your results are reproducible, set a random seed before running
find.clusters using set.seed().

Methodology for Choosing K:
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Method Description Rationale

) The lowest BIC value suggests
Examine the plot of BIC values
BIC Plot the best trade-off between
versus the number of clusters. _ _
model fit and complexity.[6][9]

] ) Consider your knowledge of The chosen K should be
Biological Context ) ) )
the study system. biologically plausible.

Can provide an alternative
] Use this function to assess the  perspective on the optimal
optim.a.score - _ _ _
stability of cluster assignments. number of PCs to retain, which

influences clustering.[7]

dapc Function Errors

Question: I'm getting an error: "x does not include pre-defined populations, and pop is not
provided.” What does this mean?

Answer:

This is a common error indicating that the dapc function does not know how to group your
individuals. DAPC requires pre-defined groups to perform the discriminant analysis.[6][10][11]

Solutions:

o Assign Population Information: Ensure your genind object has population information
assigned to it. You can do this when creating the object or later using the pop() accessor:

o Use find.clusters Results: If you don't have prior population information, use the groups
identified by find.clusters as your population assignments:

Question: How do | choose the optimal number of Principal Components (PCs) to retain in
DAPC?

Answer:
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Choosing the number of PCs is a critical step. Retaining too few PCs can result in loss of

valuable information, while retaining too many can lead to overfitting, where the model captures

noise instead of the true population structure.[6]

Methods for Selecting the Number of PCs:

Method

Description

Key Considerations

Cumulative Variance Plot

Examine the plot of cumulative

variance explained by the PCs.

Retain enough PCs to capture
a significant portion of the total
variance (e.g., 80-90%).

This is a subjective but

common approach.[6]

Cross-Validation (xvalDapc)

This function performs cross-
validation to assess the
predictive power of the DAPC
with varying numbers of PCs.
[10] It helps identify the
number of PCs that provides
the best trade-off between
discrimination and overfitting.
[12]

Computationally intensive, but
provides a more objective
measure of model
performance.[13][14]

optim.a.score

This function calculates the "a-
score," which measures the
trade-off between the power of
discrimination and the risk of
overfitting.[15] The optimal
number of PCs is the one that

maximizes the a-score.[15]

Still under development, but

can be a useful guide.[5][15]

Experimental Workflow for DAPC Analysis
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A typical workflow for performing DAPC analysis in R.

Large Datasets and Performance

Question: My DAPC script is running very slowly or crashing with a large dataset. How can |

optimize it?

Answer:

Large datasets, especially those with many SNPs, can be computationally demanding.
Optimization Strategies:

o Data Subsetting: If appropriate for your research question, consider thinning your SNP data
to reduce linkage disequilibrium and the overall size of the dataset.

o Parallel Processing: For computationally intensive steps like cross-validation, consider using
packages that support parallel processing to distribute the workload across multiple CPU
cores.[16]

» Efficient Data Structures: For SNP data, the genlight object is more memory-efficient than
the genind object.
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e Chunking: For extremely large datasets that do not fit into memory, you may need to process
the data in chunks, although this is not directly supported by all adegenet functions.[17][18]

Logical Relationship of Performance Factors

Available RAM

limits data size

Dataset Size
(Individuals & Markers)

increases computation time enables parallelization

Script Performance

Click to download full resolution via product page

Key factors influencing the performance of DAPC scripts.

Visualization and Interpretation

Question: My DAPC scatter plot shows overlapping clusters. What does this mean?
Answer:

Overlapping clusters in a DAPC plot indicate that the genetic differentiation between those
groups is low. While DAPC is designed to maximize between-group variation, it cannot create
separation where none exists.[19]

Interpretation Guide:

o Clear Separation: Distinct, non-overlapping clusters suggest significant genetic differentiation
between populations.

o Partial Overlap: Some overlap indicates genetic similarity or gene flow between the groups.

o Complete Overlap: If clusters are completely superimposed, there is little to no genetic basis
for separating them based on the analyzed markers.
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Common Visualization Issues and Solutions:

Issue Solution

Use the screeplot to visualize the eigenvalues

and consider displaying fewer discriminant
Cluttered Plot ]

functions. For the scatter plot, you can use the

cleg argument to control the size of the legend.

Manually specify a color palette with high-
Poor Color Contrast contrast colors for different populations to
improve readability.[20][21][22]

Ensure that axes are clearly labeled and that the
Misleading Visuals proportion of variance explained by each

discriminant function is reported.[23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.rdocumentation.org/packages/adegenet/versions/2.1.11/topics/find.clusters
https://search.r-project.org/CRAN/refmans/adegenet/help/dapc.html
https://groups.google.com/g/poppr/c/SCVzfYXVaDs
https://www.researchgate.net/figure/Clustering-and-DAPC-cross-validation-a-Inference-of-the-optimal-number-of-clusters-in_fig2_360397682
https://medium.com/learning-data/an-intuitive-guide-to-understanding-cross-validation-abd01bf5e879
https://www.quora.com/How-the-results-of-cross-validation-results-be-analyzed-when-comparing-to-test-results-to-confirm-if-a-model-is-performing-well-or-not
https://rdrr.io/cran/adegenet/man/ascore.html
https://rdrr.io/cran/adegenet/man/ascore.html
https://docs.readytensor.ai/learning-resources/user-guides/command-line-and-shell-scripting/sec4-advanced-shell-scripting/f6-handling-large-datasets
https://stackoverflow.com/questions/76318762/effective-approaches-for-optimizing-performance-with-large-datasets-in-python
https://stackoverflow.com/questions/76318762/effective-approaches-for-optimizing-performance-with-large-datasets-in-python
https://medium.com/codex/handling-large-data-sets-with-ease-principles-tools-optimization-secrets-0c3d6771f7f1
https://rpubs.com/nguyenminhvinhky/1038492
https://www.youtube.com/watch?v=iwFGwSk0Fd8
https://medium.com/agoda-engineering/10-common-data-visualization-mistakes-and-how-to-avoid-them-e3896fe8e104
https://iraskills.ai/data-visualization-mistakes/
https://www.nobledesktop.com/blog/most-common-data-visualization-mistakes
https://www.benchchem.com/product/b8745020#debugging-dapcy-scripts-for-population-genetics
https://www.benchchem.com/product/b8745020#debugging-dapcy-scripts-for-population-genetics
https://www.benchchem.com/product/b8745020#debugging-dapcy-scripts-for-population-genetics
https://www.benchchem.com/product/b8745020#debugging-dapcy-scripts-for-population-genetics
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8745020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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